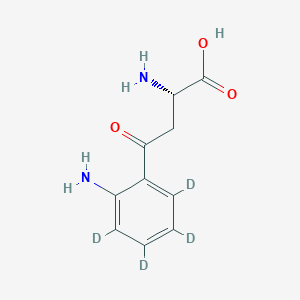

L-Kynurenine-d4-1

CAS No.:

Cat. No.: VC16684631

Molecular Formula: C10H12N2O3

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N2O3 |

|---|---|

| Molecular Weight | 212.24 g/mol |

| IUPAC Name | (2S)-2-amino-4-(2-amino-3,4,5,6-tetradeuteriophenyl)-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/t8-/m0/s1/i1D,2D,3D,4D |

| Standard InChI Key | YGPSJZOEDVAXAB-FCDGGRDXSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])C(=O)C[C@@H](C(=O)O)N)N)[2H])[2H] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N |

Introduction

Chemical Identity and Structural Properties

L-Kynurenine-d4-1 (CAS: 194546-33-3; alternative CAS: 2672568-86-2 in some vendor listings) is a stable isotopologue of L-kynurenine, where four hydrogen atoms are replaced with deuterium. Its molecular formula is , yielding a molecular weight of 212.24 g/mol . The deuterium atoms are strategically positioned to minimize metabolic interference while enhancing detection sensitivity in mass spectrometry.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 194546-33-3 / 2672568-86-2 |

| Molecular Formula | |

| Molecular Weight | 212.24 g/mol |

| Solubility | 1 mg/mL in DMSO; 2 mg/mL in ethanol |

| Storage Conditions | -20°C in inert atmosphere |

The compound’s structure includes a deuterated anthraniloyl group linked to alanine, preserving its ability to interact with biological targets such as the aryl hydrocarbon receptor (AhR) and kynurenine pathway enzymes .

Synthesis and Purification

Deuterated kynurenine analogs are synthesized via hydrogen-deuterium exchange reactions using deuterated reagents. For L-Kynurenine-d4-1, this involves substituting four hydrogen atoms in the aromatic ring and side chain of L-kynurenine with deuterium . Post-synthesis purification employs high-performance liquid chromatography (HPLC) to achieve >98% isotopic purity, critical for avoiding signal interference in analytical applications .

Research Applications

Mass Spectrometry and Quantitative Analysis

L-Kynurenine-d4-1 serves as an internal standard in gas chromatography (GC) and liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS). Its deuterated structure generates a distinct mass-to-charge ratio (), enabling precise quantification of endogenous L-kynurenine in biological matrices such as plasma, cerebrospinal fluid, and microdialysates . For example, in rat brain microdialysis studies, the compound facilitated detection of kynurenine at nanomolar concentrations, with a linear calibration range of 1–500 nM .

Table 2: Analytical Parameters for GC/MS/MS Detection

| Metabolite | SRM Transition () | Collision Energy (V) | Retention Time (min) |

|---|---|---|---|

| L-Kynurenine-d4 | 431.0 → 298.0 | 10 | 8.8 |

Immunomodulation and Cancer Biology

L-Kynurenine-d4-1 has been instrumental in elucidating the immunosuppressive role of the kynurenine pathway. In vitro studies demonstrate that non-deuterated L-kynurenine inhibits allogeneic T-cell proliferation and enhances the invasiveness of U87 glioma cells . By using the deuterated form, researchers track metabolite dynamics in tumor microenvironments, revealing how cancer cells exploit tryptophan catabolism to evade immune surveillance .

Neurological Studies

The compound aids in exploring neuroactive kynurenines linked to Alzheimer’s disease, depression, and schizophrenia. Deuterated standards enable quantification of 3-hydroxykynurenine and quinolinic acid—metabolites associated with neurotoxicity—in brain tissue, providing insights into their roles in excitotoxicity and NAD+ depletion .

Clinical and Therapeutic Implications

Biomarker Development

Elevated L-kynurenine levels correlate with cancer progression and neurodegenerative disorders. By using L-Kynurenine-d4-1 as a reference, clinicians quantify pathway metabolites in patient sera, aiding in the diagnosis of glioblastoma and chronic inflammation .

Therapeutic Targeting

Preclinical studies highlight the deuterated compound’s utility in testing IDO (indoleamine 2,3-dioxygenase) and TDO (tryptophan 2,3-dioxygenase) inhibitors. In murine models of chronic granulomatous disease, L-kynurenine co-administered with IFN-γ reduced Aspergillus fumigatus-induced lung injury, suggesting therapeutic potential .

Challenges and Future Directions

While L-Kynurenine-d4-1 is indispensable for metabolic research, its high cost (~$500/mg) and limited commercial availability hinder large-scale studies . Future work should prioritize scalable synthesis methods and investigate deuterium’s impact on pharmacokinetics. Additionally, expanding applications to single-cell metabolomics could unravel cell-specific kynurenine pathway dynamics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume